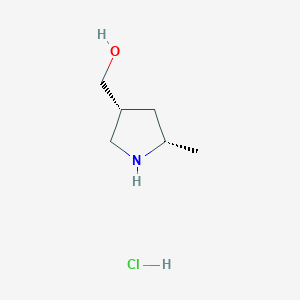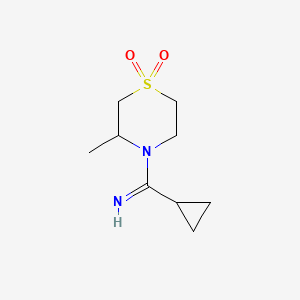
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is a heterocyclic compound that features a thiomorpholine ring with a cyclopropyl group and an imino group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and a thiourea derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine or imine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or catalysts.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The thiomorpholine ring can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor function.
類似化合物との比較
Similar Compounds
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups attached to different scaffolds.
Imino-containing Compounds: Compounds with imino groups attached to various heterocyclic rings.
Uniqueness
4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
cyclopropyl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |
InChI |
InChI=1S/C9H16N2O2S/c1-7-6-14(12,13)5-4-11(7)9(10)8-2-3-8/h7-8,10H,2-6H2,1H3 |
InChIキー |
MIEYHKCJSUCHJB-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)CCN1C(=N)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




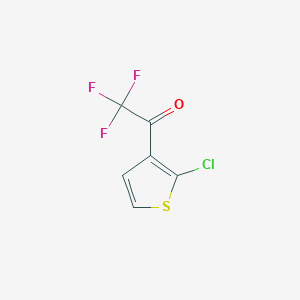
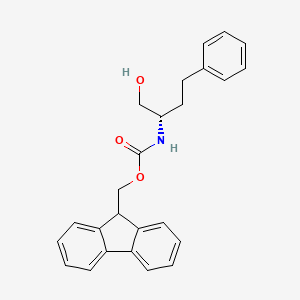
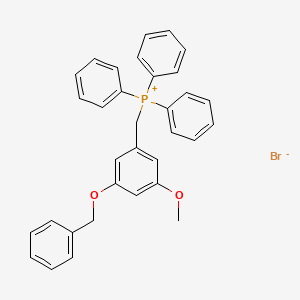


![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)




